molecular formula C13H16O5S B2376533 Benzyl 3-(mesyloxy)cyclobutanecarboxylate CAS No. 929913-27-9

Benzyl 3-(mesyloxy)cyclobutanecarboxylate

Cat. No. B2376533
CAS RN: 929913-27-9
M. Wt: 284.33
InChI Key: YFXWCFIJYNAMMJ-TXEJJXNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-(mesyloxy)cyclobutanecarboxylate is a chemical compound with the CAS Number: 929913-27-9 . It has a molecular weight of 284.33 and its molecular formula is C13H16O5S . The IUPAC name for this compound is benzyl 3-[(methylsulfonyl)oxy]cyclobutanecarboxylate .


Molecular Structure Analysis

The InChI code for Benzyl 3-(mesyloxy)cyclobutanecarboxylate is 1S/C13H16O5S/c1-19(15,16)18-12-7-11(8-12)13(14)17-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the bonds between them.

Scientific Research Applications

1. Synthesis of Biologically Active Compounds

  • The compound has been used in the synthesis of various biologically active compounds, particularly those containing the cyclobutane ring system, which is crucial in medicinal chemistry (Yamashita, Nishikawa, & Kawamoto, 2019).

2. Exploration in Organic Chemistry

  • Research has demonstrated the efficiency of cyclobutane derivatives in photochemical reactions and their potential applications in the development of novel organic compounds (Reid & Silva, 1983).
  • Cyclobutane-type compounds have been used in the study of reaction kinetics and mechanisms, providing insights into the behavior of these molecules under different conditions (Lee, Yun, Lee, Koh, & Lee, 2000).

3. Applications in Medicinal Chemistry

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) for Benzyl 3-(mesyloxy)cyclobutanecarboxylate . The MSDS will provide comprehensive information about handling, storage, and disposal, as well as hazards associated with the compound.

properties

IUPAC Name

benzyl 3-methylsulfonyloxycyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5S/c1-19(15,16)18-12-7-11(8-12)13(14)17-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXWCFIJYNAMMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CC(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-(mesyloxy)cyclobutanecarboxylate

Synthesis routes and methods

Procedure details

To a solution of benzyl 3-hydroxycyclobutanecarboxylate (Intermediate 32; 0.90 g; 4.4 mmol), Et3N (1.20 mL; 8.6 mmol) in DCM (50 mL) was added MsCl (0.40 mL; 5.2 mmol) under nitrogen. The reaction mixture was stirred for 1 hour, quenched with water (20 mL), and extracted with DCM (50 mL×2). The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated to afford 1.24 g (100%) of the title compound as a yellow oil, which was used directly without further purification.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
100%

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